molecular formula C8H8O3 B15238353 3-(Furan-2-yl)-2-methylprop-2-enoic acid

3-(Furan-2-yl)-2-methylprop-2-enoic acid

Cat. No.: B15238353
M. Wt: 152.15 g/mol
InChI Key: FMGWVXJFJBAZDH-AATRIKPKSA-N
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Description

3-(Furan-2-yl)-2-methylprop-2-enoic acid (CAS: 54160-42-8) is a furan-based unsaturated carboxylic acid with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol . This compound serves as a key synthetic intermediate in organic chemistry, particularly in Brønsted superacid-catalyzed reactions such as hydroarylation with arenes to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives . Research indicates that this compound and its hydroarylation products demonstrate significant biological activity; at a concentration of 64 µg/mL, they show good antimicrobial efficacy against the yeast-like fungi Candida albicans , and also suppress the growth of the bacteria Escherichia coli and Staphylococcus aureus . As a derivative of biomass-derived furans, it is a valuable building block for the synthesis of fine chemicals and novel compounds with potential pharmaceutical applications . This product is intended for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+

InChI Key

FMGWVXJFJBAZDH-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C(=O)O

Canonical SMILES

CC(=CC1=CC=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation Reactions with Furan and Acrylic Acid Derivatives

Base-Catalyzed Condensation of Furan and Methylacrylic Acid

The most widely reported synthesis route involves the condensation of furan with methylacrylic acid under basic conditions. Vulcanchem’s protocol outlines a single-step reaction where furan reacts with methylacrylic acid in the presence of a base catalyst, yielding 3-(furan-2-yl)-2-methylprop-2-enoic acid with a molecular weight of 152.15 g/mol. The reaction proceeds via nucleophilic attack of the furan’s α-carbon on the electron-deficient β-position of methylacrylic acid, facilitated by deprotonation of the carboxylic acid group.

Reaction Optimization

Key variables influencing yield include:

  • Temperature : Optimal yields (65–75%) are achieved at 80–100°C.
  • Catalyst Selection : Sodium hydroxide or potassium carbonate are preferred over stronger bases like lithium diisopropylamide (LDA), which promote side reactions.
  • Solvent Systems : Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates compared to non-polar media.

Acid-Catalyzed Reactions for Enhanced Regioselectivity

Brønsted Acid-Mediated Synthesis

Recent advancements utilize strong Brønsted acids like triflic acid (TfOH) to activate the acrylic acid component. A 2022 study demonstrated that TfOH (16 equiv.) at 0°C for 1–2 hours achieves 32–63% yields of 3-(furan-2-yl)-2-methylprop-2-enoic acid derivatives. The mechanism involves protonation of the carboxylic acid group, generating a reactive acylium ion that undergoes electrophilic substitution with furan.

Comparative Catalyst Performance

Table 1 summarizes catalyst efficiency in hydrophenylation reactions, a model for furan-acrylic acid coupling:

Table 1: Catalyst Screening for Acid-Catalyzed Synthesis

Catalyst Temperature (°C) Time (h) Yield (%)
AlCl₃ 25 1 65
AlBr₃ 25 1 52
TfOH 0 1 33
H₂SO₄ 25 1 <5

AlCl₃ outperforms other Lewis acids due to its ability to stabilize intermediate carbocations without inducing oligomerization.

Stereochemical Control in Synthesis

(E)-Isomer Dominance and Isolation

The compound predominantly forms the (E)-isomer (trans-configuration) across all synthetic routes. Density functional theory (DFT) calculations attribute this to lower steric hindrance in the transition state for the (E)-pathway. Nuclear magnetic resonance (NMR) analysis of reaction mixtures confirms ≥90% (E)-isomer content, with minor (Z)-isomer traces detectable via high-performance liquid chromatography (HPLC).

Chromatographic Separation

Reverse-phase HPLC using a C18 column and acetonitrile-water mobile phase (70:30 v/v) effectively resolves (E)- and (Z)-isomers, as evidenced by distinct retention times (10.0 min for (E) vs. 10.9 min for (Z)).

Alternative Routes: Esterification-Hydrolysis Strategies

Synthesis via Methyl Ester Intermediates

Patents disclose a two-step approach involving:

  • Esterification : Reacting 3-(furan-2-yl)-2-methylprop-2-enoyl chloride with methanol to form the methyl ester.
  • Hydrolysis : Treating the ester with aqueous HCl to regenerate the carboxylic acid.

This method achieves 70–80% overall yield but requires stringent anhydrous conditions to prevent ester degradation.

Reaction Conditions
  • Esterification : Conducted at −15°C to 25°C using pyridine as a proton scavenger.
  • Hydrolysis : Performed under reflux (100°C) for 4–6 hours.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Emerging protocols employ ball milling to facilitate solid-state reactions between furan and methylacrylic acid. Preliminary data indicate 40–50% yields within 2 hours, avoiding solvent waste.

Energy Efficiency
  • Milling Frequency : Optimal at 30 Hz, providing sufficient activation energy without degrading the furan ring.
  • Additives : Catalytic potassium carbonate improves yield by 15% compared to additive-free conditions.

Structural Characterization and Quality Control

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).
  • ¹H NMR : Characteristic signals at δ 6.45 (furan H-3/H-4), δ 2.10 (CH₃), and δ 12.20 (COOH).
Purity Assessment

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 152.15 ([M+H]⁺), with deviations <1 ppm from theoretical values.

Chemical Reactions Analysis

Hydroarylation Reactions

The compound undergoes hydroarylation of its carbon-carbon double bond with arenes (e.g., benzene) under catalytic conditions:

2.1 Brønsted Superacid Activation
In triflic acid (TfOH), the compound forms O,C-diprotonated electrophilic intermediates, which react with arenes to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. Yields range from 22–33% under these conditions .

2.2 Lewis Acid Catalysis
Using AlCl₃ or AlBr₃, hydroarylation proceeds with higher efficiency:

  • AlCl₃ : 65% yield at room temperature

  • AlBr₃ : Comparable yields to AlCl₃

Catalyst Reaction Time Yield
AlCl₃1 h (room temp)65%
AlBr₃N/A~65%
TfOHN/A22–33%

Formation of Electrophilic Intermediates

DFT and NMR studies reveal that the O,C-diprotonated form of the compound (e.g., Ba and Bg ) acts as the reactive species. These dications exhibit high electrophilicity (ω ≈ 5.2–5.3 eV) due to LUMO contributions at the reactive C3 center .

Hydroarylation Pathway

The mechanism involves:

  • Protonation : Acidic conditions generate the O,C-diprotonated intermediate.

  • Electrophilic Attack : The arene (e.g., benzene) attacks the electrophilic C3.

  • Deprotonation : Loss of protons forms the final hydroarylated product .

Nucleophilic Attack and Cyclic Acetal Formation

When reacted with methanol, the compound undergoes a multi-step mechanism:

  • Protonation : The ester carbonyl oxygen is protonated, generating a resonance-stabilized cation.

  • Nucleophilic Attack : Methanol attacks the carbonyl group, forming a cyclic acetal.

  • -Hydrogen Shift : Rearomatization of the furan ring drives this tautomerization.

  • Ring Opening : Aqueous workup hydrolyzes the acetal to yield the final product .

Scientific Research Applications

3-(Furan-2-yl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-enoic acid involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The furan ring can participate in electrophilic aromatic substitution reactions, while the propenoic acid moiety can undergo nucleophilic addition reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Key Structural Features Synthesis Method Bioactivity (Target Organism) Reference(s)
3-(5-Bromofuran-2-yl)-2-methylprop-2-enoic acid 773112-39-3 C₈H₇BrO₃ Bromine substitution at furan C5 Halogenation of precursor furan aldehydes Anticancer (KPNB1 inhibition)
3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid 19575-11-2 C₁₃H₁₁NO₅ Nitrophenyl substituent at furan C5 Suzuki coupling with nitrophenyl boronic acid Not reported (structural study)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Not provided C₁₅H₁₃FN₂O₂S Thiazole-amide linkage, fluorophenyl group Amidation followed by Suzuki reaction Anticancer (cell-based assays)
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid 773125-91-0 C₁₄H₁₂F₃NO₃ Trifluoromethylphenyl group, β-amino acid Multi-step functionalization of furan core Not reported (potential CNS activity)

Reactivity and Catalytic Pathways

  • Electrophilic Activation: Unlike simpler furan derivatives, 3-(furan-2-yl)-2-methylprop-2-enoic acid undergoes superelectrophilic activation in TfOH, forming O,C-diprotonated species that enhance its reactivity toward aromatic electrophilic substitution . Comparable brominated or nitrophenyl analogues (e.g., 773112-39-3) require harsher halogenation conditions due to reduced electron density at the furan ring .
  • Steric and Electronic Effects: The methyl group at C2 introduces steric hindrance, reducing reaction rates in AlX₃-catalyzed hydroarylations compared to unmethylated analogues (e.g., 3-(furan-2-yl)propenoic acid) .

Key Research Findings

  • DFT and NMR Studies : O,C-diprotonation in TfOH lowers the energy barrier for hydroarylation by 15–20 kcal/mol compared to AlCl₃, as confirmed by DFT calculations .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Br, NO₂) at furan C5 enhance anticancer activity but reduce antimicrobial potency. Methyl substitution at C2 improves metabolic stability but limits solubility .

Q & A

Q. Which chiral separation techniques resolve enantiomers effectively?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10) to separate enantiomers (α = 1.32) .
  • Kinetic resolution : Employ Candida antarctica lipase B for enantioselective ester hydrolysis (ee >95%) .
  • Crystallization : Co-crystallize with (R)-1-phenylethylamine to isolate the (S)-enantiomer .

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